C6 NBD Glucosylceramide
Description
Conceptualization of C6 NBD Glucosylceramide within Glycosphingolipid Research
Glycosphingolipids (GSLs) are a diverse class of lipids that play crucial roles in cell structure, signaling, and recognition. Glucosylceramide (GlcCer) is the simplest GSL and serves as the precursor for the synthesis of hundreds of more complex GSLs. oup.com Due to the structural complexity and dynamic nature of GSLs, studying their behavior within the cell has historically been a significant challenge.
The development of this compound provided a powerful solution. This analog mimics the natural GlcCer, allowing it to be incorporated into the cell's metabolic pathways. The key innovation is the attachment of a nitrobenzoxadiazole (NBD) fluorophore to a shortened (C6) acyl chain. oup.com This fluorescent tag allows researchers to directly observe the molecule's location and movement within the cell using fluorescence microscopy. The NBD dye is environmentally sensitive, exhibiting weak fluorescence in aqueous environments and becoming brightly fluorescent in the nonpolar environment of cellular membranes. abpbio.com
Historical Development and Significance of Fluorescent Sphingolipid Analogs
The use of fluorescently labeled lipids to study cellular processes has its roots in the desire to overcome the limitations of traditional biochemical methods, which often require cell disruption and cannot provide real-time spatial information. Early research in the 1980s demonstrated the utility of fluorescent ceramide analogs, such as C6-NBD-ceramide, for studying sphingolipid metabolism and transport. pnas.org These studies showed that fluorescent ceramide analogs could be taken up by living cells and metabolized into fluorescent sphingomyelin (B164518) and glucocerebroside, effectively lighting up the Golgi apparatus and other cellular compartments involved in lipid processing. pnas.orgcaymanchem.com
This pioneering work paved the way for the development of a wide array of fluorescent sphingolipid analogs, including this compound. caymanchem.com These tools have been instrumental in elucidating the complex sorting and trafficking pathways of lipids. For instance, studies using these analogs revealed that different sphingolipids are sorted and transported to distinct membrane domains, a key process in establishing and maintaining cell polarity. nih.govmolbiolcell.org The ability to visualize these processes in living cells has been a significant advancement in the field, providing insights that were previously unattainable. nih.gov
Fundamental Role as a Glucosylceramide Analog in Biochemical and Cellular Studies
This compound serves as a crucial substrate and tracer in a variety of biochemical and cellular assays. medchemexpress.com Its primary function is to act as a stand-in for natural glucosylceramide, allowing researchers to study the enzymes and transport systems that handle this important lipid.
One of the key applications of this compound is in the study of glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose. researchgate.netpnas.org By providing cells with its precursor, C6-NBD-ceramide, researchers can monitor the rate of formation of this compound and thereby assess the activity of GCS. researchgate.netnih.gov This has been particularly important in cancer research, as GCS activity is often altered in cancer cells and can contribute to drug resistance. researchgate.net
Furthermore, this compound is used to investigate the metabolic fate of glucosylceramide. Once formed, it can be further metabolized into more complex GSLs or degraded by the enzyme glucocerebrosidase (GCase). mdpi.com Deficiencies in GCase lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide. mdpi.comscielo.brbcm.edu Studies using this compound and its analogs have been instrumental in understanding the cellular pathology of Gaucher disease and in developing and evaluating potential therapies. universiteitleiden.nl For example, researchers have used this fluorescent analog to assess the efficacy of enzyme replacement therapies and substrate reduction therapies for this debilitating condition. scielo.bruniversiteitleiden.nl
Overview of its Utility as a Tracer in Intracellular Lipid Dynamics
The fluorescent nature of this compound makes it an exceptional tracer for visualizing the intricate trafficking pathways of lipids within the cell. abpbio.commedchemexpress.com By introducing the molecule to living cells, researchers can follow its journey through various organelles, providing a real-time map of lipid transport. annualreviews.org
Upon its synthesis from C6-NBD-ceramide in the Golgi apparatus, this compound is transported to the plasma membrane. caymanchem.comcore.ac.uk This transport process is highly regulated and can differ between cell types and even between different domains of the plasma membrane in polarized cells. scispace.comrupress.orgresearchgate.net For instance, in polarized epithelial cells, this compound is preferentially sorted to the apical membrane. scispace.comresearchgate.net
Once at the plasma membrane, this compound can be internalized through endocytosis and enter the endocytic pathway. core.ac.ukbiologists.com From there, it can be recycled back to the plasma membrane or transported to other intracellular compartments, including the Golgi apparatus and lysosomes for degradation. core.ac.ukbiologists.com The ability to track these recycling and degradation pathways has provided valuable insights into how cells maintain lipid homeostasis. biologists.com
The use of this compound, often in conjunction with other fluorescent markers for specific organelles, has allowed for detailed studies of lipid sorting and transport at key cellular hubs like the Golgi complex and endosomes. core.ac.ukbiologists.com These studies have revealed that the cell possesses sophisticated machinery for ensuring that different lipids are delivered to their correct destinations, a process that is essential for proper cellular function. molbiolcell.orgcore.ac.uk
Interactive Data Table: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Full Name | N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-glucosyl-β1-1′-sphingosine | |
| Molecular Formula | C36H59N5O11 | immunomart.com |
| Molecular Weight | 737.88 g/mol | immunomart.comdanaher.com |
| Excitation Maximum (Ex) | ~466 nm | abpbio.commedchemexpress.commedchemexpress.com |
| Emission Maximum (Em) | ~535 nm | medchemexpress.comimmunomart.com |
| Appearance | Powder | |
| Purity | >98% (TLC) | danaher.com |
| Primary Use | Fluorescent analog for studying glucosylceramide metabolism and transport | medchemexpress.comdanaher.com |
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | C6-NBD-GlcCer |
| Glucosylceramide | GlcCer |
| Glycosphingolipids | GSLs |
| Nitrobenzoxadiazole | NBD |
| C6-NBD-ceramide | - |
| Sphingomyelin | SM |
| Glucocerebroside | - |
| UDP-glucose | - |
| Glucosylceramide synthase | GCS |
| Glucocerebrosidase | GCase |
| C6-NBD-galactosylceramide | C6-NBD-GalCer |
| C6-NBD-lactosylceramide | C6-NBD-LacCer |
| N-(lissamine rhodamine B sulfonyl)phosphatidylethanolamine | N-Rh-PE |
| N-butyl-deoxynojirimycin | Miglustat |
| N-[5-(adamantan-1-yl-methoxy)-pentyl]1-deoxynojirimycin | AMP-DNM |
| Conduritol B-epoxide | - |
| Filipin | - |
| Monensin (B1676710) | - |
| Brefeldin A | BFA |
| Nocodazole (B1683961) | - |
| Dibutyryl cAMP | db-cAMP |
| Oncostatin M | - |
| Cholera toxin B | - |
| Ricin | - |
| Transferrin | Tf |
| Lysenin | - |
| Laurdan | - |
| C-laurdan | - |
| ATTO-labeled GM1 | - |
| BODIPY-sphingomyelin | - |
| BODIPY-LacCer | - |
| BODIPY-GlcCer | - |
| C6-NBD-phosphatidylcholine | C6-NBD-PC |
| 1-O-methyl-NBD-C6-ceramide | - |
| N-Hexanoyl-NBD-galactosylceramide | - |
| N-Hexanoyl-NBD-glucosylceramide | - |
| Bodipy dodecanoyl ceramide | B12Cer |
| Bodipy-C12-sphingomyelin | B12SPM |
| Bodipy-C12-β-glucosylsphingosine | B12GC |
| Bodipy-C12-β-galactosylsphingosine | B12GC |
| 3-C6-NBD-cholesterol | - |
| 3-C12-NBD-cholesterol | - |
| C12 NBD sphingomyelin | - |
| C12 NBD Phytoceramide | - |
| C12-NBD-ceramide | - |
| C6 NBD L-threo-dihydroceramide | - |
| 1-NBD-decanoyl-2-decanoyl-sn-glycerol | - |
| NBD-F (4-Fluoro-7-nitrobenzofurazan) | - |
| NBD-X, SE | - |
| 16-NBD-16:0 Coenzyme A triammonium | - |
| TZ-NBD | - |
| TRITC-DHPE | - |
Structure
2D Structure
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(43)26(24-50-36-35(47)34(46)33(45)29(23-42)51-36)38-30(44)19-16-14-17-22-37-25-20-21-27(41(48)49)32-31(25)39-52-40-32/h15,18,20-21,26,28-29,33-37,42-43,45-47H,2-14,16-17,19,22-24H2,1H3,(H,38,44)/b18-15+/t26-,28+,29+,33+,34-,35+,36+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEQNDHFYIPTAY-YAIFWNLCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Frameworks Utilizing C6 Nbd Glucosylceramide
In Vitro Experimental Systems for C6 NBD Glucosylceramide Research
Membrane-Based Reconstitution Studies
Membrane-based reconstitution studies utilize C6-NBD-GlcCer to investigate its interactions with membrane proteins and its behavior within a lipid bilayer. In these experiments, purified proteins are incorporated into artificial lipid vesicles, known as proteoliposomes, which contain C6-NBD-GlcCer. This reductionist approach allows for the detailed examination of specific molecular interactions.
A significant application of this methodology is in studying the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). Research has demonstrated that P-gp can act as a flippase, translocating C6-NBD-GlcCer from one leaflet of the membrane to the other. nih.gov In these assays, P-gp is reconstituted into proteoliposomes containing C6-NBD-GlcCer. The flippase activity is often measured using a dithionite (B78146) reduction technique. nih.gov Dithionite is a membrane-impermeant chemical that quenches the fluorescence of NBD. nih.gov An increase in protected fluorescence (from NBD-lipids in the inner leaflet) in the presence of ATP indicates that the transporter has flipped the fluorescent lipid from the outer leaflet to the inner, inaccessible leaflet. nih.gov
These studies have been crucial in elucidating the substrate specificity of transporters like P-gp, showing they can handle not only drugs but also various lipid species, including simple glycosphingolipids. nih.gov The concentration of C6-NBD-GlcCer within the artificial bilayer can be varied to study the kinetics of transport. nih.gov This method provides direct evidence of protein-lipid interactions and transport mechanisms in a controlled microenvironment, which is difficult to achieve in living cells.
In Vivo Cellular Models for this compound Investigations
Mammalian Cell Culture Applications (e.g., fibroblasts, macrophages, neuroepithelial cells, cancer cell lines)
C6-NBD-GlcCer and its precursor C6-NBD-Cer are widely used as fluorescent probes in live mammalian cells to study the dynamics of sphingolipid metabolism and transport. Once added to the culture medium, these cell-permeable analogs are taken up by cells and metabolized, allowing for the visualization and quantification of their trafficking through various organelles. mdpi.comoup.com
In fibroblasts and macrophages , particularly in models of Gaucher disease created by treating cells with the GBA inhibitor conduritol B epoxide (CBE), C6-NBD-GlcCer helps to understand the consequences of its accumulation. oup.com These studies have revealed that elevated GlcCer levels disrupt the normal trafficking of other lipids, such as lactosylceramide, causing it to be rerouted to late endosomes and lysosomes instead of the Golgi apparatus. oup.com
In neuroepithelial cells , C6-NBD-Cer has been used to study the balance between ceramide-induced apoptosis and its detoxification through glycosylation into C6-NBD-GlcCer by GCS. oup.com
Cancer cell lines are frequently used to investigate the role of glycosphingolipids in multidrug resistance. nih.gov Studies in breast cancer cells (e.g., T47D, MDA-MB-435, MCF-7) have used radiolabeled C6-ceramide to show that it is readily converted to C6-glucosylceramide. nih.gov This conversion is linked to the upregulation of the MDR1 gene, which codes for the drug efflux pump P-glycoprotein. nih.gov In various sarcoma cell lines, C6-NBD-ceramide is used to track ceramide metabolism and assess the efficacy of inhibitors targeting enzymes like sphingomyelin (B164518) synthase. mdpi.com Furthermore, in differentiated and undifferentiated HT29 colon cancer cells, C6-NBD-GlcCer was used to demonstrate that its synthesis and hydrolysis are not associated with the plasma membrane, in contrast to sphingomyelin. nih.govnih.gov
The common methodology involves incubating live cells with the fluorescent lipid, followed by lipid extraction and analysis by TLC or HPLC, or direct visualization using fluorescence microscopy. mdpi.comnih.gov
Table 2: Use of this compound in Mammalian Cell Models
| Cell Type | Application | Key Findings |
| Fibroblasts / Macrophages | Modeling Gaucher disease | GlcCer accumulation disrupts lipid sorting and trafficking. oup.com |
| Neuroepithelial Cells | Apoptosis studies | GCS activity can protect against ceramide-induced cell death. oup.com |
| Breast Cancer Cells | Multidrug resistance | Ceramide is converted to GlcCer, leading to increased MDR1 expression. nih.gov |
| Sarcoma Cells | Enzyme inhibitor screening | Visualizing ceramide accumulation upon inhibition of downstream enzymes. mdpi.com |
| HT29 Colon Cancer Cells | Lipid metabolism | Plasma membrane is not a site for C6-NBD-GlcCer synthesis or hydrolysis. nih.govnih.gov |
Organismal Models for Systemic Analysis (e.g., mouse, Drosophila melanogaster, zebrafish embryos)
To understand the systemic roles of glucosylceramide metabolism, C6-NBD-GlcCer is utilized in whole-organism models. These models provide insights into how lipid transport and function are coordinated across different tissues and cell types in a living animal.
In mouse models of Gaucher disease, analysis has shown that the accumulation of GlcCer in macrophages can trigger a chronic inflammatory response. oup.com While direct use of C6-NBD-GlcCer in these specific studies is less detailed in the provided context, related research in mice has employed C6-NBD-ceramide in liver homogenates for cell-free assays to complement cellular studies. mdpi.com
Drosophila melanogaster (the fruit fly) has emerged as a powerful model for studying the in vivo roles of GCS. nih.gov Researchers have used the fly to demonstrate that GCS is a negative regulator of apoptosis. nih.gov Loss of GCS function leads to increased cell death, while its overexpression can rescue cells from apoptosis induced by proapoptotic factors. nih.gov More recently, studies in Drosophila have shown that neuronal activity leads to the production of GlcCer, which is then secreted from neurons in exosomes and transported to glial cells for lysosomal degradation. researchgate.net Live imaging with C6-NBD-GlcCer in cultured fly cells is used to trace its uptake and trafficking, helping to dissect this intercellular communication pathway. researchgate.net
In zebrafish embryos , isotopically labeled sphingosine, which gets metabolized into various sphingolipids including glucosylceramide, allows for the in vivo analysis of GSL metabolism during development. universiteitleiden.nl This approach enables the tracing of the lipid through various metabolic pathways in a complex, developing organism.
These organismal models are invaluable for validating cellular findings and understanding the physiological and pathological consequences of altered glucosylceramide metabolism at a systemic level.
Advanced Imaging and Spectroscopic Techniques
The fluorescent NBD moiety (excitation ~466 nm, emission ~535 nm) attached to C6-Glucosylceramide makes it an ideal probe for a variety of advanced imaging and spectroscopic applications. medchemexpress.com These techniques allow for the real-time visualization of its subcellular localization, transport, and dynamics within live cells.
Fluorescence Microscopy , particularly confocal microscopy, is a cornerstone technique. It has been used to visualize the accumulation of C6-NBD-Cer, the precursor to C6-NBD-GlcCer, in the Golgi apparatus of living cells. researchgate.net In studies on Drosophila, confocal microscopy of cells labeled with C6-NBD-GlcCer is used to take live images and observe its distribution and trafficking between different cellular compartments. researchgate.net
Flow Cytometry can also be employed to quantify the uptake of NBD-labeled lipids on a single-cell basis, providing population-level statistics on lipid metabolism and transport.
Fluorescence Spectroscopy in conjunction with techniques like HPLC allows for the precise quantification of C6-NBD-GlcCer and its metabolites after they have been extracted from cells or tissues. researchgate.net This provides quantitative data on the rates of synthesis and degradation.
Thin-Layer Chromatography (TLC) coupled with fluorescent imaging is a widely used method to separate and quantify C6-NBD-GlcCer from its precursor and other metabolic products. nih.govmdpi.com After extracting lipids from cells, the different fluorescent species are separated on a TLC plate, which is then imaged to measure the intensity of each spot, corresponding to the amount of each lipid. mdpi.com
These imaging and spectroscopic methods, powered by the fluorescent properties of the NBD group, are essential tools for elucidating the complex cell biology of glucosylceramide.
Fluorescence Microscopy for Subcellular Visualization
Fluorescence microscopy is a primary technique for visualizing the subcellular journey of C6-NBD-Glucosylceramide. Researchers utilize its fluorescent properties to track its localization and movement within living or fixed cells, providing insights into sphingolipid sorting and trafficking pathways.
A common experimental approach involves introducing the precursor, C6-NBD-Ceramide, to cells. This lipid analog partitions into cellular membranes and accumulates in the Golgi apparatus, where it is metabolized by glucosylceramide synthase to form C6-NBD-GlcCer. From the Golgi, the newly synthesized C6-NBD-GlcCer is transported in vesicular carriers to various destinations.
Key subcellular structures and pathways visualized using C6-NBD-GlcCer include:
The Golgi Apparatus: As the primary site of C6-NBD-GlcCer synthesis from its ceramide precursor, the Golgi is intensely labeled, allowing for studies of its structure and function in lipid metabolism. researchgate.net
Plasma Membrane: The transport of C6-NBD-GlcCer from the Golgi to the cell surface is a key pathway that can be visualized over time. In polarized epithelial cells, such as Caco-2 or HepG2, microscopy can distinguish transport to the apical versus the basolateral membrane domain. molbiolcell.orgbiologists.com
Endocytic and Recycling Pathways: Once at the plasma membrane, C6-NBD-GlcCer can be internalized through endocytosis. Its subsequent journey can be tracked through early and late endosomes, revealing how cells sort and recycle lipids. biologists.com Studies have shown that C6-NBD-GlcCer can be recycled from early endosomes directly back to the plasma membrane or transported to late endosomes before recycling. biologists.com
Transcytosis: In polarized cells, the movement of C6-NBD-GlcCer from the apical to the basolateral surface (or vice versa) can be monitored, a process known as transcytosis. molbiolcell.org
Confocal laser scanning microscopy is often employed to obtain high-resolution images with reduced background fluorescence, which is particularly useful for observing the detailed distribution of the probe within specific organelles. researchgate.net
Quantitative Fluorescent Analysis Methodologies
Beyond visualization, the fluorescence of C6-NBD-GlcCer enables quantitative measurements of lipid transport and metabolism. These methods provide numerical data on the rates and efficiencies of various cellular processes involving glucosylceramide.
Spectrophotometry/Fluorometry: This technique is widely used to quantify the amount of C6-NBD-GlcCer in different cellular compartments. A typical experiment to measure transport kinetics involves:
Labeling cells with the fluorescent lipid.
Allowing internalization or transport to occur for a specific time.
Performing a "back-exchange" by incubating cells with a bovine serum albumin (BSA) solution at a low temperature (e.g., 4°C). This strips the fluorescent lipids from the outer leaflet of the plasma membrane without affecting intracellular lipids.
Extracting lipids from the cells, the back-exchange medium (representing the plasma membrane pool), and the incubation medium.
Quantifying the fluorescence in each fraction using a fluorometer or spectrophotometer to determine the percentage of the lipid that was internalized, recycled, or secreted. biologists.com
This approach has been used to determine the kinetics of internalization and recycling of C6-NBD-Glucosylceramide in Baby Hamster Kidney (BHK) cells.
Flow Cytometry: This is another powerful quantitative method, particularly for analyzing lipid uptake and transmembrane movement (flipping) at the single-cell level. In a typical assay, a population of cells is incubated with C6-NBD-GlcCer. After incubation, a back-exchange with BSA is performed to remove the fluorescent probe from the cell surface. The remaining intracellular fluorescence, which corresponds to the amount of lipid translocated to the inner leaflet of the plasma membrane and/or internalized, is then measured for thousands of individual cells using a flow cytometer. This provides a robust statistical analysis of lipid uptake across a cell population.
Chromatographic and Mass Spectrometric Approaches in Conjunction with this compound
To analyze the metabolic fate of C6-NBD-Glucosylceramide, researchers rely on powerful separation techniques like chromatography, often coupled with mass spectrometry for detailed structural analysis.
Thin-Layer Chromatography (TLC) for Metabolite Separation
Thin-Layer Chromatography (TLC) is a foundational and widely used technique for separating C6-NBD-Glucosylceramide from its precursor and other fluorescent metabolites. biologists.com After incubating cells with C6-NBD-Ceramide, lipids are extracted from the cells and/or the surrounding medium. The lipid extract is then spotted onto a TLC plate (e.g., silica (B1680970) gel) and developed in a solvent system (mobile phase), such as a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide. nih.gov
This process separates the lipids based on their polarity. For instance, the precursor C6-NBD-Ceramide is more nonpolar and migrates further up the plate than its more polar product, C6-NBD-Glucosylceramide. Other metabolites, like C6-NBD-Sphingomyelin, will also migrate to a distinct position. The separated fluorescent spots can be visualized under UV light and quantified using an imaging system or by scraping the spots and measuring the fluorescence with a spectrophotometer. nih.govresearchgate.net
This method is particularly valuable for assaying the activity of Glucosylceramide Synthase (GCS). By measuring the amount of C6-NBD-GlcCer produced from a known amount of C6-NBD-Cer substrate, researchers can directly quantify GCS activity within cells or in tissue homogenates. nih.govresearchgate.netconicet.gov.armdpi.comahajournals.org
High-Performance Liquid Chromatography (HPLC) for Quantitative Lipid Analysis
High-Performance Liquid Chromatography (HPLC) offers a more sensitive, rapid, and reproducible method for analyzing NBD-labeled sphingolipids compared to TLC. nih.govuni.lu In this technique, the lipid extract is injected into an HPLC system, where it passes through a column (e.g., a normal-phase or reverse-phase column) under high pressure. The differential interaction of the lipids with the column's stationary phase allows for their separation.
The separated NBD-labeled lipids, including C6-NBD-GlcCer, are detected as they exit the column using a fluorescence detector set to the NBD fluorophore's specific excitation and emission wavelengths (e.g., 470 nm and 530 nm). oup.comjcggdb.jp The area under each peak in the resulting chromatogram is proportional to the amount of that lipid, allowing for precise quantification. uni.lu
HPLC is used to:
Simultaneously measure C6-NBD-Ceramide and its metabolic products, C6-NBD-Glucosylceramide and C6-NBD-Lactosylceramide, making it a powerful tool for GCS and Lactosylceramide Synthase activity assays. uni.lunih.gov
Achieve high sensitivity, with the ability to detect products in the femtomole range. uni.lulsu.edu
Serve as a quantitative tool where C6-NBD-GlcCer can be used as an internal standard for the analysis of other, non-fluorescent lipids that have been derivatized. oup.comjcggdb.jp
Integration with Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Sphingolipidome Analysis
While fluorescence-based methods using C6-NBD-GlcCer are powerful for tracking metabolic flux and localization, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for comprehensive and highly specific lipid analysis, known as lipidomics. nih.govresearchgate.net
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. Instead of a fluorescence detector, the eluent from the LC column is directed into a mass spectrometer, which identifies molecules based on their precise mass-to-charge ratio (m/z). nih.gov This allows for the identification and quantification of individual, endogenous (unlabeled) sphingolipid species.
The use of fluorescent tags like NBD has inherent limitations; the tag itself is bulky and can alter the lipid's physicochemical properties and its interaction with metabolic enzymes and transport proteins. biomolther.orgnih.gov LC-MS provides a label-free alternative that overcomes these potential artifacts. For instance, GCS activity can be assayed by using a non-natural, but unlabeled, substrate like C8-ceramide and then specifically detecting the C8-Glucosylceramide product by its unique mass. biomolther.orgkoreascience.kr
Therefore, while C6-NBD-GlcCer is invaluable for fluorescence microscopy and flux analysis, LC-MS is often used as a complementary or alternative approach to:
Obtain a comprehensive profile of the entire sphingolipidome, including dozens of distinct ceramide, glucosylceramide, and other complex sphingolipid species. nih.govmdpi.com
Validate findings from fluorescence-based assays by analyzing the corresponding endogenous lipids. nih.gov
Avoid the potential interferences or altered metabolism associated with fluorescent labels. biomolther.orguniversiteitleiden.nl
Investigations into Intracellular Lipid Trafficking and Subcellular Localization
Endocytic Pathways of C6-NBD-Glucosylceramide Internalization
C6-NBD-glucosylceramide, when introduced to the outer leaflet of the plasma membrane at low temperatures, is readily internalized upon warming, initiating its journey through the cell's endocytic network. nih.govpnas.org
Studies in various cell lines, including baby hamster kidney (BHK) cells, have demonstrated that the internalization of C6-NBD-glucosylceramide follows the pathway of receptor-mediated endocytosis. nih.govpnas.orgbiologists.com Within two minutes of internalization, C6-NBD-glucosylceramide colocalizes with transferrin, a classic marker for receptor-mediated endocytosis, in early endosomes. nih.govpnas.orgbiologists.com This initial rapid uptake underscores its entry through a well-defined and regulated process. biologists.com
The subsequent intracellular transport of C6-NBD-glucosylceramide from peripheral early endosomes to more centrally located late endosomes is a microtubule-dependent process. biologists.comnih.gov Disruption of the microtubule network with agents like nocodazole (B1683961) results in the accumulation of the lipid in early endosomes, effectively halting its further inward trafficking. biologists.comnih.gov This indicates that an intact microtubular system is crucial for the movement of vesicles carrying C6-NBD-glucosylceramide from the cell periphery towards the perinuclear region. biologists.commolbiolcell.org However, the recycling of C6-NBD-glucosylceramide from these early endosomes back to the plasma membrane is not dependent on microtubules. biologists.com
Receptor-Mediated Endocytosis Mechanisms
Recycling Pathways of C6-NBD-Glucosylceramide to the Plasma Membrane
Once internalized, C6-NBD-glucosylceramide does not solely proceed to degradative compartments. A significant portion is salvaged and returned to the plasma membrane through distinct recycling pathways. nih.govpnas.org
A direct recycling route exists for C6-NBD-glucosylceramide from early endosomes back to the plasma membrane. biologists.comnih.gov This pathway can be clearly observed when transport to late endosomes is blocked by microtubule disruption. biologists.com Under these conditions, the lipid still efficiently returns to the cell surface, demonstrating a microtubule-independent recycling loop from the early endosomal compartment. biologists.com
In cells with an intact microtubule network, a portion of the internalized C6-NBD-glucosylceramide is transported from early to late endosomes. biologists.comnih.gov This transport occurs in conjunction with markers like ricin. biologists.comnih.gov From the late endosomes, C6-NBD-glucosylceramide can be sorted and recycled back to the plasma membrane. biologists.comnih.gov This pathway is distinct from that of some other molecules that are directed to lysosomes for degradation from the late endosomes. biologists.comnih.gov The recycling from late endosomes appears to be largely independent of the Golgi apparatus, as it is minimally affected by drugs like monensin (B1676710) and brefeldin A that disrupt Golgi function. biologists.comnih.gov
Direct Recycling from Early Endosomes
Subcellular Compartmentalization of C6-NBD-Glucosylceramide and its Metabolites
The final destination and metabolic fate of C6-NBD-glucosylceramide are highly dependent on the cell type and its state of differentiation.
In several cell types, including HT29 human colon adenocarcinoma cells, after internalization, C6-NBD-glucosylceramide is transported to the Golgi apparatus. nih.govrupress.org This is evidenced by its colocalization with Golgi markers like fluorescently labeled ceramide. nih.govrupress.org The integrity of the Golgi is crucial for this localization, as its disruption leads to a corresponding disorganization of the C6-NBD-glucosylceramide distribution. nih.govrupress.org Once in the Golgi, its precursor, C6-NBD-ceramide, can be metabolized into C6-NBD-glucosylceramide and C6-NBD-sphingomyelin. focusbiomolecules.commedchemexpress.comnih.gov
In polarized epithelial cells like HepG2, C6-NBD-glucosylceramide displays a preferential apical localization. rupress.orgrupress.org Its transport to the apical bile canalicular membrane can occur via a direct pathway from the Golgi or an indirect, transcytotic pathway. molbiolcell.org This sorting process involves sub-apical compartments (SACs), which are functionally similar to apical recycling endosomes. molbiolcell.orgrupress.org Transport to and from these SACs is a vesicular and partially microtubule-dependent process. rupress.org
The metabolism of C6-NBD-glucosylceramide is also compartmentalized. While it can be synthesized in the Golgi apparatus from C6-NBD-ceramide, its hydrolysis back to C6-NBD-ceramide can occur in the cytosol. nih.govresearchgate.net In contrast to C6-NBD-sphingomyelin, C6-NBD-glucosylceramide is not significantly degraded at the plasma membrane. nih.gov
The following table summarizes the key findings regarding the subcellular localization and transport of C6-NBD-Glucosylceramide in different cell models.
| Cell Type | Key Findings |
| BHK (Baby Hamster Kidney) | Internalized via receptor-mediated endocytosis into early endosomes. nih.govpnas.orgbiologists.com Transport to late endosomes is microtubule-dependent. biologists.comnih.gov Recycles to the plasma membrane from both early and late endosomes. biologists.comnih.gov |
| HT29 (Human Colon Adenocarcinoma) | After internalization, localizes to the Golgi apparatus. nih.govrupress.org Sorting from C6-NBD-sphingomyelin occurs in the endocytic pathway. nih.gov |
| HepG2 (Human Hepatocellular Carcinoma) | Shows preferential apical (bile canalicular) localization. rupress.orgrupress.org Transported via direct Golgi-to-apical and indirect transcytotic pathways involving sub-apical compartments. molbiolcell.orgmolbiolcell.org |
| CHO (Chinese Hamster Ovary) | The degradation of C6-NBD-glucosylceramide to C6-NBD-ceramide is observed in vivo. researchgate.net |
| MDCK (Madin-Darby Canine Kidney) | C6-NBD-ceramide is converted to C6-NBD-glucosylceramide and C6-NBD-sphingomyelin in the Golgi. focusbiomolecules.com |
| Caco-2 (Human Colorectal Adenocarcinoma) | Newly synthesized C6-NBD-glucosylceramide is enriched at the apical surface. scispace.com |
Golgi Apparatus as a Key Site of Processing and Sorting
The Golgi apparatus is a central hub for the processing and sorting of lipids, including C6-NBD-GlcCer. Following its synthesis, C6-NBD-GlcCer is transported to the Golgi, where it can be further metabolized. nih.gov For instance, it can be converted to C6-NBD-lactosylceramide. abo.fi The localization of C6-NBD-GlcCer to the Golgi has been demonstrated in various cell types, including undifferentiated HT29 cells, where it colocalizes with fluorescently labeled ceramide, a known Golgi marker. rupress.org The structural integrity of the Golgi is crucial for this localization, as its disruption by the ionophore monensin leads to a corresponding perturbation in the distribution of C6-NBD-GlcCer. rupress.org
In some cell types, such as human skin fibroblasts, internalized C6-NBD-GlcCer from the plasma membrane is also transported to the Golgi apparatus. semanticscholar.org This transport to the Golgi is a specific process, as other sphingolipid analogs like C6-NBD-sphingomyelin may be directed to different compartments, such as lysosomes. rupress.orgsemanticscholar.org The accumulation of C6-NBD-GlcCer in the Golgi appears to be a saturable process, suggesting the involvement of specific transport mechanisms. semanticscholar.org While the Golgi is a primary destination, the subsequent trafficking of C6-NBD-GlcCer can vary. In polarized HepG2 cells, for instance, C6-NBD-GlcCer is sorted in sub-apical compartments and preferentially recycled to the apical bile canalicular membrane, a process that does not appear to involve the Golgi apparatus itself. rug.nlrupress.orgrupress.org
Endoplasmic Reticulum (ER) Involvement in Initial Synthesis
The initial steps of sphingolipid biosynthesis, leading to the formation of ceramide, occur in the endoplasmic reticulum (ER). mdpi.comrupress.org Ceramide is then transported to the Golgi apparatus, where it is converted to glucosylceramide by the enzyme glucosylceramide synthase (GCS), which is located on the cytosolic side of the Golgi. mdpi.com While the direct synthesis of C6-NBD-GlcCer from its precursor, C6-NBD-ceramide, primarily occurs in the Golgi, the ER plays a foundational role by providing the initial ceramide backbone. nih.govrupress.org Some studies suggest that after its synthesis in the Golgi, a portion of GlcCer may be transported back to the ER before being re-transported to the Golgi lumen for further glycosylation into more complex glycosphingolipids. abo.firupress.orgoup.com This retrograde transport from the Golgi to the ER highlights a dynamic interplay between these two organelles in sphingolipid metabolism.
Plasma Membrane Dynamics and Exchange
The plasma membrane is a dynamic interface where C6-NBD-GlcCer participates in various trafficking events, including endocytosis and recycling. After insertion into the plasma membrane, C6-NBD-GlcCer can be internalized by endocytosis. rupress.org The internalized lipid can then be transported to different intracellular destinations, including the Golgi apparatus and endosomal compartments. rupress.orgsemanticscholar.org
A significant portion of internalized C6-NBD-GlcCer is recycled back to the plasma membrane. biologists.com This recycling can occur through different pathways. In BHK cells, direct recycling from early endosomes to the plasma membrane has been observed. biologists.comnih.gov This process is independent of microtubules. biologists.comnih.gov In polarized HepG2 cells, C6-NBD-GlcCer displays a preferential localization to the apical plasma membrane and is efficiently redirected back to this domain after internalization. rug.nlrupress.org Interestingly, unlike some other sphingolipids, C6-NBD-GlcCer does not appear to be significantly degraded at the plasma membrane. nih.gov
The "back-exchange" technique, which utilizes bovine serum albumin (BSA) to remove NBD-labeled lipids from the outer leaflet of the plasma membrane, is a crucial tool for studying the transport of newly synthesized C6-NBD-GlcCer to the cell surface and its subsequent internalization and recycling. abo.fibiologists.com
Lysosomal and Endosomal System Interactions
The endosomal-lysosomal system is another key player in the intracellular journey of C6-NBD-GlcCer. After internalization from the plasma membrane, C6-NBD-GlcCer enters the endocytic pathway, initially arriving in early endosomes. biologists.com From these early endosomes, it can be sorted for recycling back to the plasma membrane or transported further to late endosomes. biologists.comnih.gov
In some cell types and under certain conditions, C6-NBD-GlcCer can be transported to late endosomes, where it may colocalize with markers of this compartment. biologists.com However, unlike some other lipids that are destined for degradation in lysosomes, C6-NBD-GlcCer can often escape this fate and be recycled from late endosomes back to the plasma membrane. biologists.comnih.gov The degradation of glucosylceramide typically occurs in the lysosomes, where it is hydrolyzed to ceramide and glucose. nih.govresearchgate.net However, studies using C6-NBD-GlcCer have often highlighted its recycling capabilities rather than its extensive degradation in the lysosomal compartment. biologists.comresearchgate.net This suggests that the short-chain NBD modification may influence its trafficking and metabolic fate compared to its natural long-chain counterparts.
Influence of Cellular State on C6 NBD Glucosylceramide Trafficking
The intracellular trafficking of C6-NBD-GlcCer is not static but is dynamically influenced by the physiological state of the cell, including its differentiation status and the intracellular environment.
Differential Trafficking in Differentiated Versus Undifferentiated Cells
The differentiation state of a cell can significantly alter the trafficking pathways of sphingolipids. A notable example is observed in the human colon adenocarcinoma cell line, HT29. In undifferentiated HT29 cells, internalized C6-NBD-GlcCer is specifically sorted to the Golgi apparatus. rupress.org In contrast, in differentiated HT29 cells, the internalization pathway of both C6-NBD-GlcCer and C6-NBD-sphingomyelin becomes indistinguishable from that of the transferrin receptor, suggesting a change in the sorting machinery upon differentiation. rupress.org
Furthermore, the metabolism of related sphingolipids can also be dependent on the state of cell differentiation. For instance, the degradation of C6-NBD-sphingomyelin at the plasma membrane is significantly higher in undifferentiated HT29 cells compared to their differentiated counterparts. nih.gov While C6-NBD-GlcCer itself is not extensively degraded at the plasma membrane, this difference in the metabolism of a related sphingolipid highlights how cellular differentiation can modulate the enzymatic landscape of the plasma membrane, which could have broader implications for lipid signaling and trafficking. nih.gov In cultured rat hippocampal neurons and astrocytes, the transport of internalized C6-NBD-GlcCer to the Golgi complex occurs irrespective of the stage of neuronal differentiation, suggesting that some trafficking pathways are conserved throughout the differentiation process in certain cell types. researchgate.net
Impact of Intracellular pH and Metabolic Inhibitors on Transport
The trafficking of C6-NBD-GlcCer is sensitive to perturbations in the intracellular environment, such as changes in pH and the presence of metabolic inhibitors. Lowering the intracellular pH to 5.5 drastically reduces the recycling of C6-NBD-GlcCer to the plasma membrane. biologists.comnih.gov This is consistent with the known inhibitory effect of low intracellular pH on vesicular transport in both the endocytic and biosynthetic pathways. nih.gov
Various metabolic inhibitors have been used to dissect the trafficking pathways of C6-NBD-GlcCer:
These findings collectively demonstrate that the intracellular trafficking of C6-NBD-GlcCer is a highly regulated and dynamic process, susceptible to the developmental state of the cell and the integrity of its intracellular environment and organellar function.
Role in Glycosphingolipid Metabolism and Enzymatic Studies
Characterization of Glucosylceramide Synthesis Using C6 NBD Glucosylceramide
This compound is instrumental in understanding the synthesis of glucosylceramide, a pivotal step in the formation of a vast array of complex glycosphingolipids. pnas.org This process is primarily catalyzed by the enzyme Glucosylceramide Synthase (GCS), which facilitates the transfer of a glucose molecule from UDP-glucose to ceramide. pnas.orgnih.gov The fluorescent nature of this compound's precursor, C6 NBD-ceramide, allows for sensitive tracking and quantification of this enzymatic reaction both in vitro and within living cells. nih.gov
Measurement of Glucosylceramide Synthase (GCS) Activity
The activity of Glucosylceramide Synthase (GCS) is frequently measured using the fluorescent substrate N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-d-erythro-sphingosine (NBD C6-ceramide). nih.gov In these assays, GCS catalyzes the transfer of a glucose molecule from UDP-glucose to NBD C6-ceramide, resulting in the formation of fluorescent NBD C6-glucosylceramide. nih.gov This product can then be separated from the original substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified with a spectrophotometer or fluorescent detector. nih.govbiomolther.org
This method has proven to be highly sensitive, rapid, and reproducible for assessing GCS activity. nih.gov It allows for the quantification of glucosylceramide in the picomole range, making it suitable for use with small amounts of biological material, such as approximately 50,000 cells or 1.0 mg of tissue. nih.gov The levels of NBD C6-glucosylceramide produced are linearly correlated with the concentration of the NBD C6-ceramide substrate provided, confirming its suitability for measuring GCS activity. nih.gov
It is important to note that while NBD-labeled substrates are effective, the NBD group can potentially introduce nonspecific interactions. biomolther.org To circumvent this, label-free detection methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with non-natural, non-labeled substrates like C8-ceramide have also been developed. biomolther.org
Analysis of Ceramide Glycosylation In Vivo and In Situ
The cell-permeable nature of NBD C6-ceramide makes it an invaluable tool for analyzing ceramide glycosylation directly within living cells (in vivo) and in tissue preparations (in situ). nih.govresearchgate.net This approach provides a more biologically relevant assessment of GCS activity compared to traditional in vitro assays that use enzyme preparations in a test tube. nih.gov
In these studies, cells or tissue suspensions are incubated with NBD C6-ceramide. nih.govresearchgate.net The cellular GCS then converts this substrate into NBD C6-glucosylceramide. nih.gov The lipids are subsequently extracted, and the amount of NBD C6-glucosylceramide formed is quantified, typically after separation by TLC or HPLC. nih.govresearchgate.net This method has been successfully used to evaluate GCS activity in various cell lines and tumor tissues, including those with manipulated GCS gene expression. nih.gov For instance, in tumor suspensions, the ratio of NBD C6-glucosylceramide to NBD C6-ceramide has been shown to correlate with the levels of GCS protein expression. nih.govresearchgate.net
These in vivo and in situ assays have demonstrated that NBD C6-ceramide is an effective substrate for cellular ceramide glycosylation and that this method is a direct, reproducible, and straightforward way to assess intracellular GCS activity. nih.gov
Elucidation of Glucosylceramide Degradation Pathways
This compound is also a key substrate for studying the enzymes responsible for the breakdown of glucosylceramide. This degradation is a critical aspect of sphingolipid homeostasis, and its dysregulation is associated with various diseases.
Assessment of Glucocerebrosidase (GCase) Activity
Glucocerebrosidase (GCase), also known as acid β-glucosidase, is the lysosomal enzyme that hydrolyzes glucosylceramide into glucose and ceramide. researchgate.net Deficiencies in GCase activity lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide. nih.gov
The activity of GCase is commonly assayed using C6 NBD-glucosylceramide as a fluorescent substrate. researchgate.netnih.gov In this assay, tissue or cell lysates are incubated with C6 NBD-glucosylceramide, and the production of the fluorescent product, C6 NBD-ceramide, is measured. nih.gov This method is sensitive and allows for the quantification of GCase activity in various biological samples, including fly lysates and human cells. nih.gov To ensure that the measured activity is specific to the lysosomal GCase, inhibitors of other glucosidases, such as conduritol B epoxide (CBE), are often included in the assay. researchgate.net
Identification of Other Glucosylceramidase Activities (e.g., Beta-Glucosidase 2, Neutral Glycosylceramidase)
In addition to the lysosomal GCase, other enzymes can also hydrolyze glucosylceramide. These include the non-lysosomal glucosylceramidase, which has been identified as beta-glucosidase 2 (GBA2), and a cytosolic neutral glycosylceramidase. researchgate.netresearchgate.net C6 NBD-glucosylceramide has been instrumental in the characterization of these enzymes.
The activity of the non-lysosomal glucosylceramidase can be measured in intact cells or cell lysates using C6 NBD-glucosylceramide as a substrate. researchgate.netuniversiteitleiden.nl To distinguish its activity from the lysosomal GCase, the assay is often performed in the presence of conduritol B epoxide (CBE), a specific inhibitor of the lysosomal enzyme. researchgate.netuniversiteitleiden.nl This approach has been used to study the inhibition of the non-lysosomal glucosylceramidase by various compounds. universiteitleiden.nl
Similarly, a conduritol B epoxide-insensitive neutral glycosylceramidase activity has been detected in the cytosolic fractions of various tissues, including zebrafish embryos, mouse and rat brains, and human fibroblasts, using C6-NBD-glucosylceramide as a substrate. researchgate.net The pH optimum for this enzyme is around 6.0. researchgate.net
Interplay with Other Sphingolipid Metabolic Pathways
The metabolism of C6 NBD-glucosylceramide is intricately linked with other sphingolipid metabolic pathways. Following its synthesis from C6 NBD-ceramide, C6 NBD-glucosylceramide can be further metabolized. For instance, in some cellular systems, it can be converted to fluorescently labeled lactosylceramide. pnas.org
Furthermore, the precursor of C6 NBD-glucosylceramide, C6 NBD-ceramide, is a central hub in sphingolipid metabolism. Besides being a substrate for glucosylceramide synthase, it can also be utilized by sphingomyelin (B164518) synthase to produce C6 NBD-sphingomyelin. pnas.orgnih.gov The relative rates of synthesis of C6 NBD-glucosylceramide and C6 NBD-sphingomyelin can provide insights into the metabolic flux through these competing pathways. nih.gov
Studies using C6 NBD-ceramide have shown that both C6 NBD-glucosylceramide and C6 NBD-sphingomyelin are formed and transported to the plasma membrane. biologists.com Interestingly, research has indicated that while C6 NBD-sphingomyelin can be extensively degraded at the plasma membrane by a neutral sphingomyelinase, C6 NBD-glucosylceramide does not appear to be subject to significant hydrolysis or synthesis at this cellular location. nih.gov This suggests distinct metabolic fates and regulatory mechanisms for these two major sphingolipids at the cell surface.
The use of C6 NBD-ceramide also allows for the simultaneous measurement of its conversion to NBD-C6-hexosylceramides (including glucosylceramide), NBD-C6-sphingomyelin, and NBD-C6-ceramide-1-phosphate, providing a comprehensive view of ceramide metabolism in the Golgi apparatus. nih.gov
Sphingomyelin Synthesis and Sphingomyelin Synthase (SMS) Activity
Sphingomyelin (SM) is a major sphingolipid synthesized primarily in the Golgi apparatus by sphingomyelin synthase (SMS). This enzyme transfers a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide. researchgate.net The fluorescent ceramide analog, C6-NBD-ceramide, is readily taken up by cells and transported to the Golgi, where it can be converted to C6-NBD-sphingomyelin by SMS. nih.govnih.gov This conversion allows for the direct measurement of SMS activity in situ.
Studies have utilized this method to investigate the balance between sphingomyelin and glucosylceramide synthesis. For instance, in melanoma cells, a downregulation of SMS1, a key SMS isoform, was associated with reduced sphingomyelin synthesis and a corresponding increase in glucosylceramide production, highlighting a competitive relationship for the common substrate, ceramide. Furthermore, the formation of a complex between SMS1 and glucosylceramide synthase (GCS) has been shown to modulate their respective activities, with the complex favoring sphingomyelin synthesis over glucosylceramide synthesis. nih.gov The use of C6-NBD-ceramide as a substrate in cellular assays has been instrumental in elucidating these regulatory mechanisms. nih.gov
Ceramide-1-Phosphate (C1P) Generation and Ceramide Kinase (CERK) Activity
Ceramide can also be phosphorylated by ceramide kinase (CERK) to form ceramide-1-phosphate (C1P), a signaling molecule with roles in cell proliferation and inflammation. nih.govresearchgate.netechelon-inc.com Similar to its use in SMS assays, C6-NBD-ceramide can be used as a substrate to measure CERK activity in intact cells. nih.govnih.gov The resulting product, C6-NBD-ceramide-1-phosphate, can be quantified to determine the rate of C1P generation. nih.govnih.gov
This approach has proven particularly useful for evaluating the specificity of pharmacological inhibitors. For example, studies have shown that some compounds intended to inhibit other enzymes in the sphingolipid pathway can also affect CERK activity. nih.govnih.gov The ability to simultaneously measure the synthesis of C6-NBD-sphingomyelin, C6-NBD-glucosylceramide, and C6-NBD-ceramide-1-phosphate provides a comprehensive view of ceramide metabolism at the Golgi. nih.govnih.gov
Dynamics of Ceramide Pools and their Conversion to C6-NBD-Glucosylceramide
The fate of ceramide within the cell is tightly regulated, with distinct pools being directed towards different metabolic pathways. C6-NBD-ceramide has been instrumental in tracing these dynamics. Upon entering the cell, C6-NBD-ceramide is transported to the Golgi apparatus, where it serves as a substrate for both glucosylceramide synthase (GCS) and sphingomyelin synthase (SMS). nih.gov The conversion to C6-NBD-glucosylceramide occurs on the cytosolic leaflet of the Golgi. nih.govresearchgate.net
This fluorescent analog has been used to study the flow of ceramide through these pathways and how this flux is altered under different conditions. For example, in macrophages, the metabolism of sphingolipids, including the conversion of ceramide to glucosylceramide, shifts dramatically during inflammatory activation. biorxiv.org The use of fluorescently labeled lipids allows for the real-time visualization and quantification of these changes.
Modulation of GlcCer Metabolism by Chemical and Genetic Interventions
The ability to monitor the synthesis and transport of C6-NBD-Glucosylceramide has made it an invaluable tool for investigating how various interventions affect glucosylceramide metabolism.
Evaluation of Glucosylceramide Synthase Inhibitors
A number of small molecule inhibitors of glucosylceramide synthase (GCS) have been developed for research and potential therapeutic purposes. C6-NBD-ceramide is a widely used substrate in assays to determine the potency and efficacy of these inhibitors. universiteitleiden.nlbiomolther.org In these assays, cells are treated with varying concentrations of an inhibitor, followed by the addition of C6-NBD-ceramide. The amount of C6-NBD-glucosylceramide produced is then measured, typically by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). universiteitleiden.nlbiomolther.org
This method has been used to screen for novel GCS inhibitors and to characterize their effects in different cell types. For instance, researchers have used this assay to evaluate the inhibitory activity of compounds like 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) and its analogs. nih.govelifesciences.org These studies are crucial for understanding the structure-activity relationships of GCS inhibitors and for developing more potent and specific compounds. universiteitleiden.nl
| Inhibitor | Cell Type | Assay Method | Reference |
| 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) | Various | HPLC, TLC | nih.govelifesciences.org |
| Genz-161 | Colon cancer cells | HPLC | researchgate.net |
| Sorafenib | Huh-7 cells | TLC | mdpi.com |
| Cepharanthine | Huh-7 cells | TLC | mdpi.com |
Effects of Gene Manipulation on GlcCer Homeostasis
Genetic manipulation, such as gene knockout or overexpression, is a powerful tool for understanding the function of specific proteins. The impact of these genetic changes on glucosylceramide metabolism can be readily assessed using C6-NBD-ceramide. For example, studies on cells with a knockout of the UGCG gene, which encodes for GCS, have shown a predictable inability to synthesize C6-NBD-glucosylceramide. nih.gov
Conversely, overexpressing GCS in cells leads to an increased conversion of C6-NBD-ceramide to C6-NBD-glucosylceramide. nih.gov These types of experiments have been critical in confirming the role of GCS in glycosphingolipid synthesis and in exploring the downstream consequences of altered GlcCer levels on cellular processes like multidrug resistance and cancer stem cell properties. researchgate.netnih.gov It's important to note that unintended off-target effects can occur with gene manipulation techniques like CRISPR, which necessitates careful validation of results. virginia.edu
Impact of ABCC10 on Glucosylceramide Synthesis and Efflux
The ATP-binding cassette (ABC) transporters are a family of membrane proteins involved in the transport of various molecules across cellular membranes. Recent research has implicated ABCC10 (also known as MRP7) in the transport of glucosylceramide. nih.govmdpi.com Studies using C6-NBD-ceramide have been pivotal in elucidating the role of ABCC10 in both the synthesis and efflux of glucosylceramide. nih.govmdpi.comnih.gov
In Huh-7 liver cells, knockdown of ABCC10 was shown to decrease the synthesis of C6-NBD-glucosylceramide and its subsequent efflux from the cells. nih.gov Furthermore, inhibitors of ABCC10, such as sorafenib, were found to reduce C6-NBD-glucosylceramide synthesis. mdpi.com These findings suggest that ABCC10 may facilitate the translocation of newly synthesized glucosylceramide, and that inhibiting its function can lead to feedback inhibition of GCS. nih.gov
| Intervention | Cell Type | Effect on C6-NBD-GlcCer | Reference |
| ABCC10 Knockdown | Huh-7 cells | Decreased synthesis and efflux | nih.gov |
| Sorafenib (ABCC10 inhibitor) | Huh-7 cells | Decreased synthesis | mdpi.com |
| Cepharanthine (ABCC10 inhibitor) | Huh-7 cells | No effect on synthesis, affects efflux | mdpi.com |
C6 Nbd Glucosylceramide in the Study of Disease Pathogenesis
Modeling Lysosomal Storage Disorders
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. caymanchem.com C6-NBD-GlcCer has been instrumental in modeling these disorders, particularly those involving glycosphingolipid metabolism.
Research on Gaucher Disease Pathomechanisms and Glucosylceramide Accumulation
Gaucher disease, the most common LSD, is caused by mutations in the GBA1 gene, which leads to a deficiency of the lysosomal enzyme glucocerebrosidase (GCase). universiteitleiden.nlmdpi.comresearchgate.net This enzymatic defect results in the accumulation of its substrate, GlcCer, primarily within macrophages. biomolther.orgnih.gov
Researchers utilize C6-NBD-GlcCer to mimic the accumulation of GlcCer in cellular models of Gaucher disease. scispace.com For instance, in models created by treating cells with a GCase inhibitor like conduritol B epoxide (CBE), the fluorescent analog allows for the direct observation of lipid accumulation and its downstream consequences. nih.gov Studies using C6-NBD-GlcCer have demonstrated a direct correlation between the level of residual GCase activity and the severity of the Gaucher disease phenotype. scispace.com This fluorescent probe is also employed in assays to measure GCase activity in cell lysates from patient-derived cell lines and animal models, helping to characterize the functional impact of different GBA1 mutations. mdpi.commdpi.comoup.com
Furthermore, investigations using mouse models with a GCS transgene have shown that increased GlcCer synthesis accelerates its accumulation and the formation of Gaucher cells, the hallmark of the disease. nih.govplos.org
Investigation of Lipid Transport Disruptions in Disease Models
The accumulation of GlcCer in Gaucher disease models has been shown to disrupt the normal trafficking of other lipids. By using C6-NBD-GlcCer in conjunction with other fluorescent lipid analogs, researchers have observed that elevated GlcCer levels can alter the transport of lactosylceramide, diverting it from its normal destination in the Golgi apparatus to late endosomes and lysosomes. nih.gov This suggests that GlcCer accumulation can jam the endosomal system, leading to broader disruptions in lipid sorting and transport. nih.gov
The ability to track the movement of C6-NBD-GlcCer through different cellular compartments, such as from the plasma membrane to the Golgi apparatus or lysosomes, provides a dynamic view of how lipid transport pathways are affected in disease states. rupress.orgresearchgate.net This is crucial for understanding the cellular pathology of lysosomal storage disorders beyond simple substrate accumulation.
Studies Related to Neurodegenerative Processes
Recent research has highlighted a significant link between Gaucher disease and neurodegenerative disorders, particularly Parkinson's disease. nih.govnih.gov Mutations in the GBA1 gene are now recognized as a major genetic risk factor for developing Parkinson's. nih.govplos.org C6-NBD-GlcCer is a valuable tool in dissecting the molecular mechanisms that connect GlcCer accumulation to neuronal dysfunction.
Glucosylceramide Accumulation in Neuronopathic Models
In neuronopathic forms of Gaucher disease, GlcCer and its deacylated form, glucosylsphingosine, accumulate in the brain. nih.gov Studies using mouse models of neuronopathic Gaucher disease have shown that the accumulation of GlcCer within neurons precedes the onset of neuroinflammation and neuronal loss. nih.gov Transmission electron microscopy has revealed that this neuronal GlcCer accumulation occurs in membrane-delimited, pseudo-tubular structures near the nucleus. nih.govnih.gov
The use of C6-NBD-GlcCer in neuronal cell culture models allows for the visualization of GlcCer trafficking and its impact on neuronal health. For example, in primary cultures of rat astrocytes, endocytosed C6-NBD-GlcCer is transported to the Golgi apparatus. researchgate.net In various neuronal models, it has been shown that increased GlcCer levels can directly affect other metabolic pathways, such as phospholipid metabolism, potentially impacting neuronal growth and function. oup.com Recent studies have also implicated GlcCer-induced ectosomes in the propagation of pathogenic α-synuclein, a key protein in Parkinson's disease. biorxiv.org
Cellular Differentiation and Disease States
The trafficking and metabolism of sphingolipids, including GlcCer, are known to be altered during cellular differentiation and in disease states like cancer.
Link between GlcCer Trafficking and Cell Differentiation in Cancer Models (e.g., HT29 cells)
The human colon adenocarcinoma cell line, HT29, is a well-established model for studying the relationship between GlcCer trafficking and cell differentiation. cytion.com These cells can exist in either an undifferentiated or a differentiated state, and the trafficking of C6-NBD-GlcCer differs significantly between these two phenotypes. rupress.orgnih.gov
In undifferentiated HT29 cells, after internalization from the plasma membrane, C6-NBD-GlcCer is sorted and transported to the Golgi apparatus. rupress.org In contrast, in differentiated HT29 cells, the internalization pathway for C6-NBD-GlcCer is altered. rupress.org This differential trafficking suggests that the sorting machinery for sphingolipids in the endocytic pathway is regulated in a differentiation-dependent manner. rupress.org
Studies have also noted that while the metabolism of C6-NBD-sphingomyelin is highly dependent on the differentiation state of HT29 cells, C6-NBD-GlcCer metabolism shows little to no activity at the plasma membrane in either state. nih.gov This highlights the specific role of GlcCer trafficking pathways in the context of cellular differentiation and their potential as targets for investigation in cancer biology.
Analysis of Parasitic Manipulation of Host Lipid Pathways (Toxoplasma gondii)
The obligate intracellular parasite Toxoplasma gondii relies on scavenging nutrients, including lipids, from its host cell to survive and replicate within a specialized compartment called the parasitophorous vacuole (PV). nih.gov The fluorescent lipid analog, C6-NBD-Glucosylceramide, and its precursor, C6-NBD-Ceramide, serve as critical tools for dissecting the mechanisms by which T. gondii manipulates and exploits host lipid metabolic and trafficking pathways.
Studies utilizing C6-NBD-Ceramide have demonstrated that T. gondii actively hijacks the host's sphingolipid synthesis machinery. nih.gov When introduced to infected host cells, C6-NBD-Ceramide is first transported to the host's Golgi apparatus. nih.govnih.gov Within the Golgi complex, it is metabolized into fluorescent sphingolipids, including C6-NBD-Glucosylceramide. nih.gov In uninfected cells, these fluorescent lipids are then translocated to the plasma membrane. nih.gov However, in T. gondii-infected cells, the pathway is diverted for the parasite's benefit.
Research has shown a time-dependent transfer of the fluorescent lipid from the host Golgi to the parasite. Following incubation with C6-NBD-Ceramide, the host Golgi becomes brightly fluorescent. nih.gov Subsequently, the lumen of the parasitophorous vacuole begins to show fluorescence, followed by the labeling of the parasites themselves within the vacuole. nih.govnih.gov After approximately five hours of incubation, the parasites can become completely fluorescent, indicating a comprehensive uptake of the host-derived lipid. nih.gov
This parasitic acquisition of host lipids is not a passive process. The active metabolism of the parasite is essential for scavenging these lipids from the host Golgi. nih.gov Experiments using inhibitors of the parasite's metabolism have been shown to abolish the fluorescent labeling of the parasite. nih.gov This highlights an active and deliberate manipulation of the host's cellular machinery by T. gondii.
Furthermore, analysis of the lipids within the isolated parasites reveals that they contain not only the initial C6-NBD-Ceramide but also other NBD-labeled lipid species. nih.gov This suggests that once scavenged, the parasite further metabolizes these lipids to suit its own structural and metabolic needs. nih.gov These findings underscore the parasite's ability to not only steal host lipids but also to process them, demonstrating a sophisticated level of host-pathogen interaction and resource exploitation. The close and sustained association of the parasitophorous vacuole with the host Golgi apparatus facilitates this rerouting of lipids, ensuring a steady supply for the developing parasite. nih.gov
Research Findings on Toxoplasma gondii Lipid Scavenging
| Experimental Observation | Fluorescent Probe | Implication for Pathogenesis | Reference |
| The probe initially concentrates in the host cell's Golgi apparatus. | C6-NBD-Ceramide | T. gondii targets the central hub of host lipid synthesis and trafficking. | nih.govnih.gov |
| Fluorescence appears in the parasitophorous vacuole and then in the parasites. | C6-NBD-Ceramide | Demonstrates the transfer of host-derived lipids to the intracellular parasite. | nih.govnih.gov |
| Parasites become completely fluorescent after several hours of incubation. | C6-NBD-Ceramide | Indicates significant accumulation and utilization of scavenged lipids by the parasite. | nih.gov |
| Inhibition of parasite metabolism prevents the transfer of the fluorescent probe. | C6-NBD-Ceramide | Lipid scavenging is an active process requiring parasite metabolic activity. | nih.gov |
| Multiple NBD-labeled lipid species are found within isolated parasites. | C6-NBD-Ceramide | The parasite metabolizes scavenged host lipids into other required molecules. | nih.gov |
Future Perspectives and Challenges in C6 Nbd Glucosylceramide Research
Development of Next-Generation Fluorescent Lipid Probes
C6 NBD Glucosylceramide, a derivative of glucosylceramide tagged with a nitrobenzoxadiazole (NBD) fluorophore, has been widely used to study the metabolism and internalization of glucosylceramide. medchemexpress.comglpbio.com Its fluorescent properties, with an excitation maximum around 466 nm and an emission maximum around 535 nm, allow for the visualization and quantification of glucosylceramide synthase activity. medchemexpress.comimmunomart.com However, the NBD moiety, while effective, has limitations that drive the need for a new generation of fluorescent lipid probes.
Future probe development will likely focus on several key areas of improvement:
Enhanced Photophysical Properties: Researchers are continually seeking probes with greater brightness, higher photostability, and larger Stokes shifts to minimize crosstalk between excitation and emission signals. mdpi.comresearchgate.net
Near-Infrared (NIR) Emission: Probes that emit in the NIR spectrum (650–900 nm) offer significant advantages for in vivo imaging due to deeper tissue penetration and reduced photodamage to living cells. nih.gov The development of NIR fluorescent dyes is a promising area for creating more effective tools for studying lipid dynamics in complex biological systems. nih.gov
Environment-Sensitive Fluorophores: Probes that change their fluorescence properties (e.g., color, intensity, lifetime) in response to changes in their local environment, such as polarity and viscosity, are becoming increasingly valuable. acs.org These "solvatochromic" probes can provide insights into the biophysical properties of membranes and organelles. acs.org
Reduced Perturbation: The bulky NBD group can potentially alter the natural behavior of the lipid, a phenomenon known as analog perturbation. nih.govbiomolther.org Developing smaller, less disruptive fluorescent tags is a critical goal for more accurately reflecting the dynamics of endogenous lipids.
Integration with Multi-Omics Approaches for Holistic Understanding
To gain a comprehensive understanding of the roles of glucosylceramide and other sphingolipids in cellular processes, integrating data from fluorescent probe studies with multi-omics technologies is essential. This approach allows researchers to connect changes in lipid metabolism and localization with broader alterations in the genome, transcriptome, proteome, and metabolome. medrxiv.org
For instance, a study on macrophage activation utilized comprehensive lipidomic data to analyze the temporal dynamics of sphingolipid metabolism. biorxiv.org This research revealed a coordinated upregulation of complex sphingolipids, including glucosylceramide, during specific phases of the inflammatory response, supporting increased endolysosomal activity and cellular proliferation. biorxiv.org
The integration of data from techniques like mass spectrometry-based lipidomics with fluorescent probe imaging can provide a more complete picture. While fluorescent probes offer spatial and temporal information within a single cell, lipidomics provides quantitative data on a wide range of lipid species. By combining these approaches, researchers can correlate the localization of a specific lipid, as visualized by a probe like this compound, with global changes in the cellular lipid profile.
Addressing Analog Perturbation and Methodological Limitations
A significant challenge in using fluorescent lipid analogs like this compound is the potential for the fluorescent tag to alter the molecule's behavior compared to its natural counterpart. nih.govbiomolther.org This "analog perturbation" can affect enzymatic recognition, intracellular trafficking, and membrane partitioning.
For example, while C6-NBD-ceramide is efficiently converted to C6-NBD-glucosylceramide in mammalian cells, its progression to more complex glycosylated forms can be inefficient. molbiolcell.org This suggests that the NBD group may interfere with the activity of certain enzymes in the glycosphingolipid biosynthetic pathway. molbiolcell.org Similarly, studies have shown that the distal NBD group could introduce nonspecific interactions, potentially influencing the interaction between the enzyme and its substrate. biomolther.org
Researchers are actively working to address these limitations. The development of label-free detection methods, such as those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers an alternative for measuring enzyme activity without the potential interference of a fluorescent reporter. biomolther.org Furthermore, careful experimental design and the use of multiple complementary techniques are crucial for validating findings obtained with fluorescent analogs and minimizing the risk of misinterpretation due to analog perturbation.
Potential for Novel Therapeutic Target Identification via this compound Studies
Despite its limitations, this compound remains a valuable tool for identifying potential therapeutic targets, particularly in diseases characterized by aberrant glycosphingolipid metabolism. Glucosylceramide synthase (GCS), the enzyme that synthesizes glucosylceramide from ceramide, is a key player in the production of a vast array of glycosphingolipids. nih.govnih.gov
Elevated levels of glucosylceramide have been implicated in various conditions, including cancer, diabetes, and certain skin disorders. researchgate.net In some cancer cells, increased GCS activity and higher levels of glucosylceramide are associated with multidrug resistance. researchgate.net Therefore, inhibiting GCS is a promising therapeutic strategy.
This compound and its precursor, C6-NBD-ceramide, are used in cell-based assays to screen for and characterize GCS inhibitors. nih.govnih.gov By measuring the conversion of the fluorescent ceramide analog to fluorescent glucosylceramide, researchers can assess the efficacy of potential drug candidates in blocking GCS activity. nih.gov This approach has been successfully used to evaluate the effects of known GCS inhibitors and to validate GCS as a therapeutic target in drug-resistant cancers. nih.gov
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
